molecular formula C18H22N2O4 B13000401 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) CAS No. 1242338-83-5

1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate)

Cat. No.: B13000401
CAS No.: 1242338-83-5
M. Wt: 330.4 g/mol
InChI Key: GMCMEFHKBBLRAY-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate): is a synthetic organic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) consists of a naphthyridine core with two 2,2-dimethylpropanoate groups attached at the 2 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and esterification reactions. The reaction conditions typically involve the use of solvents like dioxane and catalysts such as selenium dioxide for oxidation .

Industrial Production Methods: Industrial production of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Selenium dioxide in dioxane.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted naphthyridine derivatives.

Mechanism of Action

The mechanism of action of 1,8-naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 1,8-Naphthyridine-2,7-diyl bis(2,2-dimethylpropanoate) is unique due to its specific ester functional groups, which impart distinct chemical and biological properties. These ester groups enhance its solubility and bioavailability, making it a valuable compound for various applications in chemistry, biology, and medicine .

Properties

CAS No.

1242338-83-5

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

[7-(2,2-dimethylpropanoyloxy)-1,8-naphthyridin-2-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)15(21)23-12-9-7-11-8-10-13(20-14(11)19-12)24-16(22)18(4,5)6/h7-10H,1-6H3

InChI Key

GMCMEFHKBBLRAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=NC2=C(C=C1)C=CC(=N2)OC(=O)C(C)(C)C

Origin of Product

United States

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